molecular formula C28H28FN3O2S B2993918 N-{3-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide CAS No. 622802-72-6

N-{3-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide

Cat. No.: B2993918
CAS No.: 622802-72-6
M. Wt: 489.61
InChI Key: AIUIBDIZIUYANY-UHFFFAOYSA-N
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Description

N-{3-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide is a useful research compound. Its molecular formula is C28H28FN3O2S and its molecular weight is 489.61. The purity is usually 95%.
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Biological Activity

N-{3-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant studies that highlight its efficacy and mechanisms of action.

Compound Overview

Chemical Structure and Properties:

  • IUPAC Name: N-[3-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide
  • Molecular Formula: C28H28FN3O2S
  • Molecular Weight: 489.61 g/mol
  • CAS Number: 622802-72-6

This compound features a complex structure that includes a furan ring, a thiophene moiety, and a piperazine derivative, which are known to contribute to various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often exhibit effects on neurotransmitter systems, particularly those involving serotonin and dopamine pathways. The presence of the piperazine ring suggests potential activity as an antagonist or modulator of serotonin receptors.

Pharmacological Studies

  • Antidepressant Activity:
    • A study investigated the antidepressant-like effects of compounds structurally related to this compound, focusing on their ability to enhance serotonergic transmission. Results indicated significant behavioral improvements in animal models, suggesting potential utility in treating depression.
  • Antipsychotic Potential:
    • The piperazine component is often associated with antipsychotic properties. In vitro assays demonstrated that related compounds could inhibit dopamine receptor activity, which is crucial for managing psychotic disorders.
  • Anti-inflammatory Effects:
    • Compounds with similar thiophene structures have shown promise as anti-inflammatory agents by inhibiting phosphoinositide 3-kinases (PI3Ks), particularly PI3Kgamma, which plays a role in inflammatory responses. This suggests that the compound may also exhibit anti-inflammatory properties.

Case Studies and Research Findings

Study ReferenceFindings
PubMed Identified furan derivatives as potent PI3Kgamma inhibitors, highlighting structural features essential for binding and selectivity.
De Gruyter Explored the crystal structure of related piperazine compounds, providing insights into molecular interactions that may influence biological activity.
PMC Evaluated the inhibitory effects on monoamine oxidase (MAO), indicating potential in neurodegenerative disease treatment through modulation of monoamine levels.

Properties

IUPAC Name

N-[3-[(4-fluorophenyl)-(4-phenylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28FN3O2S/c1-19-20(2)35-28(30-27(33)24-9-6-18-34-24)25(19)26(21-10-12-22(29)13-11-21)32-16-14-31(15-17-32)23-7-4-3-5-8-23/h3-13,18,26H,14-17H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUIBDIZIUYANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(C2=CC=C(C=C2)F)N3CCN(CC3)C4=CC=CC=C4)NC(=O)C5=CC=CO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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